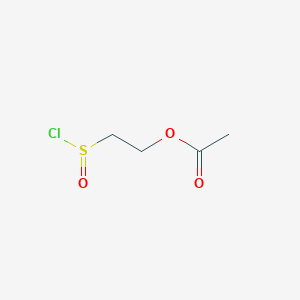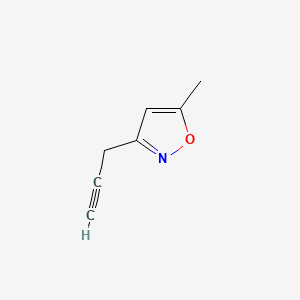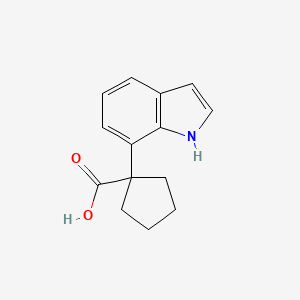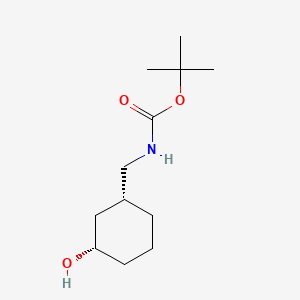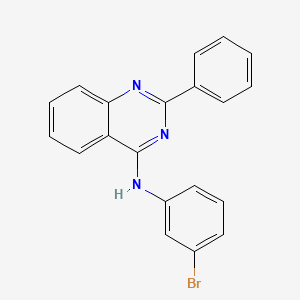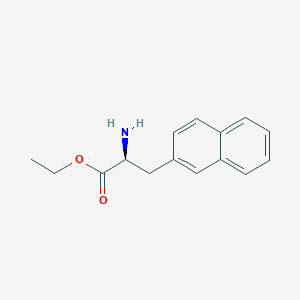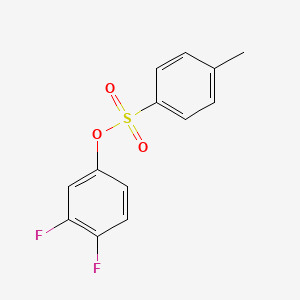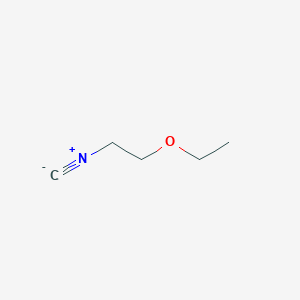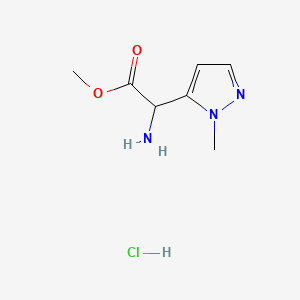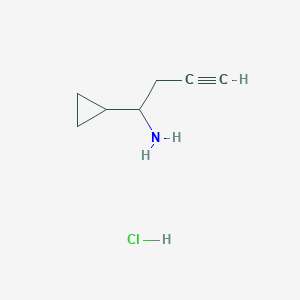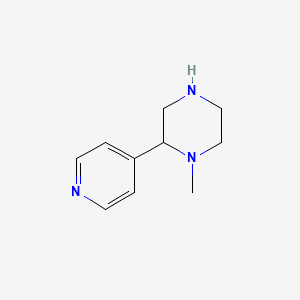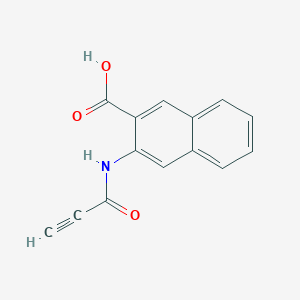
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid is a versatile chemical compound with a naphthalene core structure. This compound is characterized by the presence of a prop-2-ynamido group attached to the naphthalene ring, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-ynamido)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with prop-2-ynamine under specific conditions. One common method includes the carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph3SiCl/AlBr3 . The reaction conditions, including temperature and reactant concentrations, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and optimized reaction conditions. The process is designed to ensure high efficiency and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-ynamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-carboxylic acid: A closely related compound with similar structural features.
3-Hydroxy-naphthalene-2-carboxamide: Another derivative with potential biological activities.
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides: Compounds with similar core structures but different functional groups.
Uniqueness
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid stands out due to its unique prop-2-ynamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-(prop-2-ynoylamino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h1,3-8H,(H,15,16)(H,17,18) |
Clave InChI |
CPPUQRHXEHBMEW-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


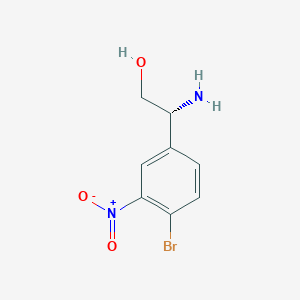
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
